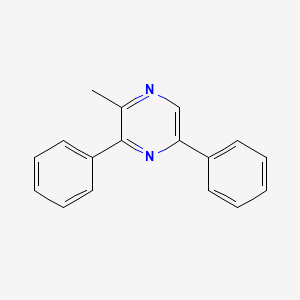
Pyrazine, 2-methyl-3,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2-methyl-3,5-diphenyl- is a heterocyclic aromatic organic compound It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-methyl-3,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes
Industrial Production Methods
Industrial production of Pyrazine, 2-methyl-3,5-diphenyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-methyl-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups on the pyrazine ring.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the pyrazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Pyrazine, 2-methyl-3,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Pyrazine, 2-methyl-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazine, 2,5-dimethyl-: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)-: Another related compound with distinct substituents that influence its reactivity and applications.
Uniqueness
Pyrazine, 2-methyl-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
93764-52-4 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-methyl-3,5-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2/c1-13-17(15-10-6-3-7-11-15)19-16(12-18-13)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
FYIHUZXWJJAIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



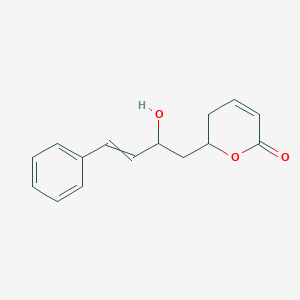
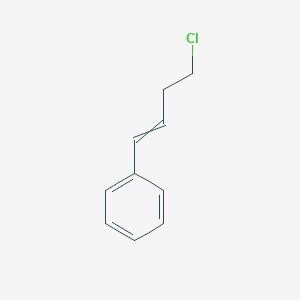
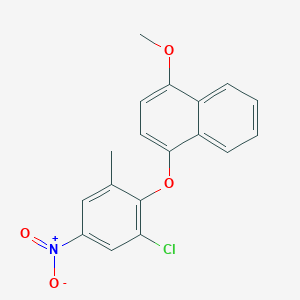
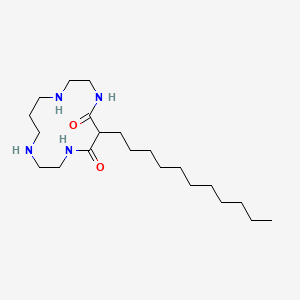
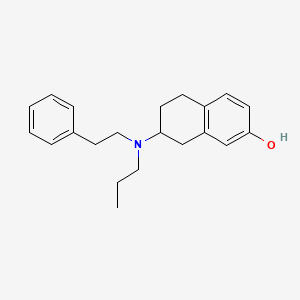
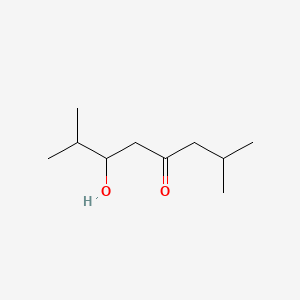
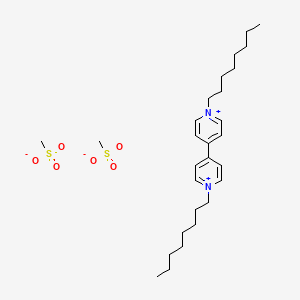
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
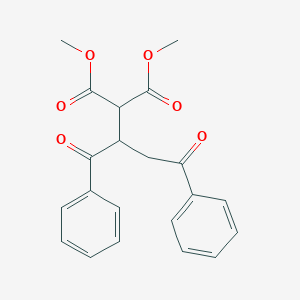
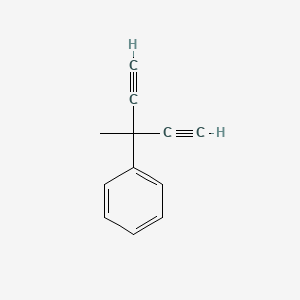
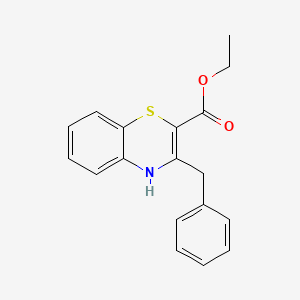
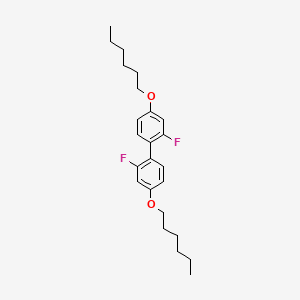
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
